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Compound of Interest

Compound Name: Pazufloxacin Mesilate

Cat. No.: B1662896

An In-Depth Technical Guide to the Chemical Structure of Pazufloxacin Mesilate

Introduction

Pazufloxacin Mesilate is a potent, synthetic, third-generation fluoroquinolone antibiotic
renowned for its broad-spectrum bactericidal activity against both Gram-positive and Gram-
negative bacteria, including strains resistant to other classes of antibiotics.[1][2] Administered
intravenously, it is a critical therapeutic agent for treating severe and complicated infections,
such as respiratory tract infections, urinary tract infections, and intra-abdominal infections.[1][3]
The clinical efficacy of Pazufloxacin Mesilate is intrinsically linked to its unique and
sophisticated molecular architecture.

This technical guide offers a comprehensive exploration of the chemical structure of
Pazufloxacin Mesilate, designed for researchers, scientists, and drug development
professionals. We will dissect its core scaffold, analyze the stereochemical nuances, and
elucidate the structure-activity relationships (SAR) that define its potent mechanism of action.
Furthermore, we will detail the analytical methodologies employed to verify and characterize
this complex structure, providing a holistic understanding from the atomic level to its functional
implications.

Core Molecular Architecture

Pazufloxacin Mesilate is the methanesulfonate salt of the active pharmaceutical ingredient,
pazufloxacin.[4] The formation of this salt enhances the compound's solubility and stability,
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rendering it suitable for intravenous administration.[5] The fundamental properties of the
compound are summarized below.

Property Data

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-

10-o0x0-4-oxa-1-azatricyclo[7.3.1.0%,13]trideca-

IUPAC Name .
5(13),6,8,11-tetraene-11-carboxylic
acid;methanesulfonic acid[4]

Synonyms Pazufloxacin methanesulfonate, T-3762[6][7]

Molecular Formula C17H1sFN207S[8][4][9]

Molecular Weight 414.41 g/mol [9]

CAS Number 163680-77-1[4][6]

The structure consists of the pazufloxacinium cation and the mesilate (methanesulfonate)
anion.

Click to download full resolution via product page

Pazufloxacinium Cation and Mesilate Anion Structures.

The Fluoroquinolone Core
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The foundation of pazufloxacin is a rigid, tricyclic ring system: 7H-pyrido[1,2,3-de]-1,4-
benzoxazine. This scaffold is a defining feature that distinguishes it from many earlier bicyclic
quinolones.[10] Embedded within this core are two critical moieties essential for antibacterial
activity:

e 4-Oxo Group: A ketone functional group.

o 3-Carboxylic Acid Group: This acidic group, along with the 4-oxo group, is fundamental to the
binding of fluoroquinolones to their bacterial enzyme targets, DNA gyrase and
topoisomerase 1V.[10][11]

Key Substituents and Their Significance

The potency and spectrum of pazufloxacin are dictated by specific substituents at key positions
of its core structure.

e C-7 Aminocyclopropyl Group: This substituent is a major determinant of the drug's
antibacterial spectrum and potency.[12] The primary amino group on this moiety is basic and
serves as the site of protonation by methanesulfonic acid to form the stable mesilate salt.[13]

e C-9 Fluorine Atom: As a member of the fluoroquinolone class, the fluorine atom at the C-9
position (often referred to as C-6 in classical quinolone numbering) is paramount. It
dramatically enhances the drug's activity by improving both cell penetration and the inhibition
of DNA gyrase.[10]

e (3S)-Methyl Group: The oxazine ring of the tricyclic system contains a chiral center at the C-
3 position (or C10 in some numbering schemes), which bears a methyl group.[13][14] The
absolute configuration of this stereocenter is (S), which is crucial for its specific biological
activity.[4][9]

Stereochemistry and Three-Dimensional
Conformation

The biological activity of a drug is often dependent on its precise three-dimensional shape.
Pazufloxacin is a chiral molecule, existing as a specific enantiomer.
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o Absolute Configuration: The single stereocenter at the C-3 position has been unequivocally
confirmed to possess the (S) configuration through single-crystal X-ray diffraction studies.
[13] The corresponding SMILES notation, C[C@H]1..., explicitly denotes this
stereochemistry.[4]

e Molecular Conformation: Crystallographic analysis reveals that the tricyclic core of the
pazufloxacinium cation is relatively rigid.[13] This rigidity is further stabilized by a strong
intramolecular hydrogen bond formed between the hydrogen of the carboxylic acid group
and the oxygen of the 4-oxo group (O—H-:-O=C).[13] This interaction locks the molecule into
a specific conformation that is believed to be optimal for binding to its enzyme targets.

The Role of the Mesilate Salt Form

While the pazufloxacin cation is the pharmacologically active entity, its formulation as a
mesilate salt is a critical aspect of its design as an injectable therapeutic.

The salt is formed via a straightforward acid-base reaction where the strongly acidic
methanesulfonic acid donates a proton to the most basic site on the pazufloxacin molecule—
the primary amino group of the cyclopropyl substituent.[13]

Pazufloxacin-NHz (base)

CHsSOsH (acid)

Click to download full resolution via product page

Salt formation via proton transfer.

This conversion provides two key advantages:

e Enhanced Aqueous Solubility: The ionic nature of the salt significantly increases the
compound's solubility in water, which is essential for creating a stable intravenous
formulation.[5]
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e Improved Stability and Handling: The crystalline salt form often has better stability and
handling properties compared to the free base, which is crucial for pharmaceutical
manufacturing and shelf life.

Structure-Activity Relationship (SAR)

The potent antibacterial effect of Pazufloxacin Mesilate is a direct consequence of how its
distinct structural components interact with bacterial targets. The inhibition of DNA gyrase and
topoisomerase 1V is the primary mechanism of action.[1][3][5][15]

Pazufloxacin SAR
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Key structure-activity relationships of Pazufloxacin.
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e The Pharmacophore: The 4-oxo and 3-carboxylic acid groups are the primary points of
interaction with the bacterial DNA-enzyme complex, chelating magnesium ions and
disrupting the DNA re-ligation process. The C-9 fluorine atom further enhances this
interaction, leading to potent inhibition.[10]

e Modulating Groups: The C-7 aminocyclopropyl group is crucial for determining the spectrum
of activity and overall potency.[12] The unique tricyclic benzoxazine system, including the N-
1 position and the stereospecific (S)-methyl group, also contributes significantly to the drug's
potency and pharmacokinetic profile.[10][12]

Analytical Protocols for Structural Verification

The definitive structure of Pazufloxacin Mesilate has been established and is routinely verified
using a combination of advanced analytical techniques.

X-ray Crystallography

This technique provides unambiguous proof of the molecular structure and stereochemistry in
the solid state.

¢ Objective: To determine the precise three-dimensional arrangement of atoms and confirm the
absolute configuration of the chiral center.

» Methodology:

o Sample Preparation: Pazufloxacin Mesilate is dissolved in an appropriate solvent (e.g.,
ethanol for the anhydrous form, or an acetonitrile/water mixture for the dihydrate form)
under gentle heating.[13]

o Crystallization: The solution is slowly cooled to room temperature and left undisturbed for
several hours to days to allow for the formation of single, high-quality crystals suitable for
diffraction.[13]

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
focused beam of X-rays in a single-crystal X-ray diffractometer.
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o Structure Solution and Refinement: The resulting diffraction pattern is processed to
generate an electron density map, from which the atomic positions are determined and
refined to yield a final, highly accurate molecular structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of molecules in solution,
confirming the connectivity of atoms and their chemical environments.[16]

» Objective: To verify the molecular structure by analyzing the magnetic properties of its atomic
nuclei (primarily *H and 3C).

o Methodology:

o Sample Preparation: A small amount (typically 5-10 mg) of Pazufloxacin Mesilate is
dissolved in a deuterated solvent (e.g., DMSO-ds or D20) and placed in an NMR tube.

o Instrument Setup: The sample is placed in the NMR spectrometer, and the instrument is
tuned and shimmed to ensure a homogeneous magnetic field.

o Data Acquisition: A series of NMR experiments are performed. Standard experiments
include:

» 1H NMR: To identify the number and types of hydrogen atoms.
» 13C NMR: To identify the number and types of carbon atoms.
» 2D NMR (e.g., COSY, HSQC): To establish the connectivity between atoms.

o Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts and
coupling constants to specific atoms, confirming that the observed pattern matches the
known structure of Pazufloxacin Mesilate.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural
information through fragmentation analysis.
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e Objective: To measure the mass-to-charge ratio (m/z) of the molecule and its fragments,
thereby confirming its elemental composition and molecular weight.

o Methodology:

o Sample Introduction: A dilute solution of the sample is introduced into the mass
spectrometer, often via a liquid chromatography (LC) system for purification and
separation (LC-MS).[17]

o lonization: The molecules are ionized using a suitable technique, such as Electrospray
lonization (ESI).

o Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.qg.,
quadrupole, time-of-flight).

o Detection: The detector records the abundance of ions at each m/z value, generating a
mass spectrum. The molecular ion peak should correspond to the calculated molecular
weight of the pazufloxacin cation and/or the full salt.

Conclusion

The chemical structure of Pazufloxacin Mesilate is a testament to sophisticated drug design,
where each component—from the rigid tricyclic core and the critical fluorine atom to the
stereospecific methyl group and the solubilizing mesilate salt—is meticulously optimized for
function. Its architecture provides the ideal conformation for potent inhibition of bacterial DNA
gyrase and topoisomerase 1V, while its formulation as a mesilate salt ensures its effective
delivery as an intravenous therapeutic. A thorough understanding of this structure, verified
through rigorous analytical techniques like X-ray crystallography and NMR, is fundamental for
the scientists and researchers dedicated to combating bacterial resistance and developing the
next generation of antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662896?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

